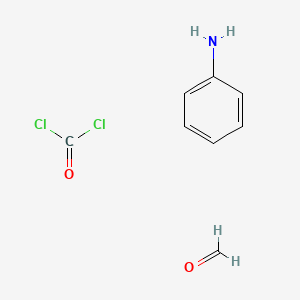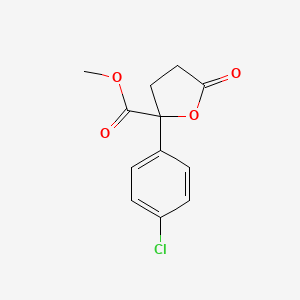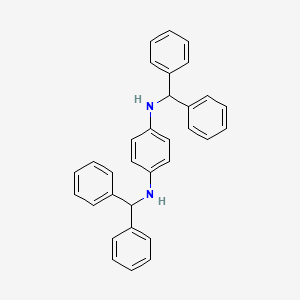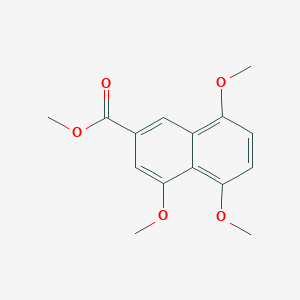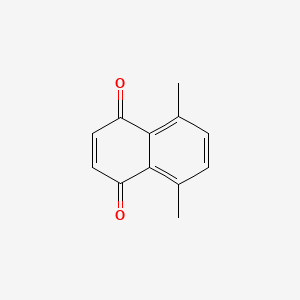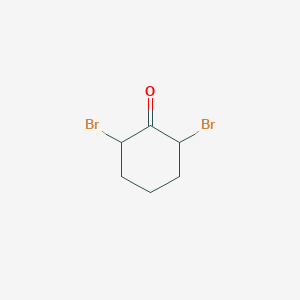
2,6-Dibromocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromocyclohexan-1-one is an organic compound with the molecular formula C₆H₈Br₂O It is a derivative of cyclohexanone, where two bromine atoms are substituted at the 2 and 6 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromocyclohexan-1-one can be synthesized through the bromination of cyclohexanone. The process involves the addition of bromine to cyclohexanone in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the rate of bromination and to prevent side reactions. The general reaction scheme is as follows:
Cyclohexanone+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclohexanol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexane-1,2,6-trione.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of 2,6-dihydroxycyclohexanone or 2,6-diaminocyclohexanone.
Reduction: Formation of 2,6-dibromocyclohexanol.
Oxidation: Formation of cyclohexane-1,2,6-trione.
Scientific Research Applications
2,6-Dibromocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dibromocyclohexan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atoms at the 2 and 6 positions make the compound highly reactive towards nucleophilic substitution reactions. The carbonyl group in the cyclohexanone ring can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromocyclohexane: Similar in structure but with bromine atoms at the 1 and 2 positions.
2,6-Dichlorocyclohexan-1-one: Chlorine atoms instead of bromine at the 2 and 6 positions.
Cyclohexanone: The parent compound without any halogen substitutions.
Uniqueness
2,6-Dibromocyclohexan-1-one is unique due to the specific positioning of the bromine atoms, which significantly affects its chemical reactivity and potential applications. The presence of bromine atoms enhances the compound’s ability to undergo substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
34006-70-7 |
|---|---|
Molecular Formula |
C6H8Br2O |
Molecular Weight |
255.93 g/mol |
IUPAC Name |
2,6-dibromocyclohexan-1-one |
InChI |
InChI=1S/C6H8Br2O/c7-4-2-1-3-5(8)6(4)9/h4-5H,1-3H2 |
InChI Key |
MDHTXSRMTCJEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



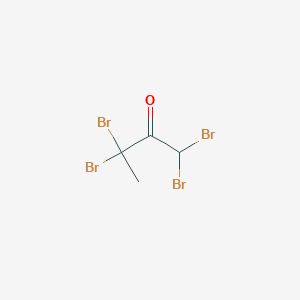

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
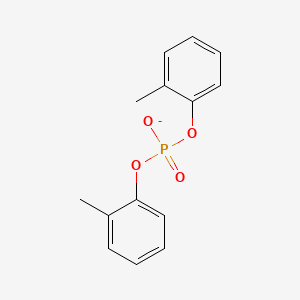
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
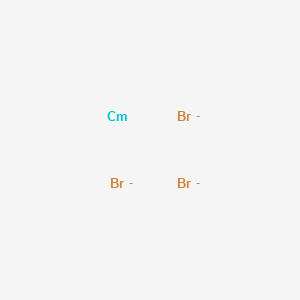
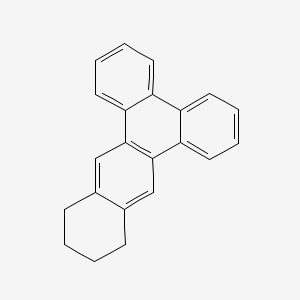
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
